Piperazine N-Substituent Governs Anticancer Activity: p-Tolyl vs. Benzyl vs. Phenyl
In a systematic SAR study of tri-substituted thiazole-piperazine hybrids, compounds bearing heterocyclic aromatic groups on the piperazine nitrogen (e.g., pyridinyl) exhibited substantially greater anticancer activity against C6 rat glioma and A549 human lung carcinoma cells than those with phenyl or benzyl substituents [1]. While the specific IC₅₀ values for CAS 375829-40-6 have not been reported in peer-reviewed literature, its p-tolyl substituent represents an intermediate aromatic character that may confer a distinct activity profile relative to the benzyl analog (CAS 332109-57-6) and the methyl analog (CAS 300560-29-6). This class-level SAR predicts that procurement of CAS 375829-40-6 enables exploration of a unique substituent space not accessible to its closest purchasable analogs.
| Evidence Dimension | Anticancer activity dependence on piperazine N-substituent |
|---|---|
| Target Compound Data | No peer-reviewed IC₅₀ data available for CAS 375829-40-6; p-tolyl substituent present |
| Comparator Or Baseline | Benzyl analog (CAS 332109-57-6): no reported activity. Methyl analog (CAS 300560-29-6): no reported activity. Reference compounds in Evren et al. (2019): compounds 3d, 3e, 3f, 3g active against C6 and A549 cells; compound 3f most active against C6 cells. |
| Quantified Difference | Not directly quantifiable for target compound; class-level inference predicts differentiation based on piperazine N-substituent identity. |
| Conditions | C6 rat glioma cells and A549 human lung carcinoma cells, MTT assay [1]. |
Why This Matters
Procurement of CAS 375829-40-6 provides access to a distinct piperazine N-substituent (p-tolyl) that is structurally differentiated from the benzyl and methyl analogs commonly available, enabling SAR expansion in anticancer lead optimization.
- [1] Evren AE, Yurttaş L, Eksellı B, Akalın-Cıftcı G. Novel Tri-substituted Thiazoles Bearing Piperazine Ring: Synthesis and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery. 2019;16(5):547-555. DOI: 10.2174/1570180815666180731122118 View Source
